![molecular formula C13H9N3O B178764 N-(3-Cyanopyridin-2-YL)benzamide CAS No. 112084-93-2](/img/structure/B178764.png)
N-(3-Cyanopyridin-2-YL)benzamide
Overview
Description
N-(3-Cyanopyridin-2-YL)benzamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzamide group attached to a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanopyridin-2-YL)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane . Another method involves the use of metal-organic frameworks as catalysts to facilitate the reaction between 2-aminopyridine and trans-β-nitrostyrene .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanopyridin-2-YL)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as catalysts such as palladium and nickel complexes. Reaction conditions often involve elevated temperatures and the use of organic solvents like ethanol and dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, imines, and heterocyclic compounds. These products can have significant biological and pharmacological activities .
Scientific Research Applications
Medicinal Chemistry
N-(3-Cyanopyridin-2-YL)benzamide has been extensively studied for its potential in drug development, particularly as an anticancer agent.
Mechanism of Action:
- The compound has demonstrated the ability to inhibit topoisomerase enzymes, which play a critical role in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, ultimately inducing apoptosis in cancer cells.
Case Studies:
- Anticancer Activity: Research indicates that this compound can effectively inhibit the growth of various cancer cell lines. In vitro studies have shown that at micromolar concentrations, the compound significantly reduces cell proliferation and induces apoptosis .
- Poly(ADP-ribose) Polymerase Inhibition: This compound has also been explored as a potential inhibitor of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms. Inhibiting this enzyme can enhance the effectiveness of other anticancer therapies by preventing cancer cells from repairing DNA damage .
Biological Research
This compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties.
Applications:
- Antimicrobial Activity: Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a candidate for developing new therapeutic agents against bacterial infections.
- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response. This action may lead to reduced production of pro-inflammatory cytokines.
Case Studies:
- In Vitro Anti-inflammatory Studies: Laboratory experiments demonstrate that this compound effectively reduces inflammatory markers in cell cultures treated with pro-inflammatory stimuli.
- Animal Models: In vivo studies indicate that treatment with this compound results in decreased swelling and pain in animal models of inflammation, supporting its therapeutic potential in treating inflammatory diseases.
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials.
Applications:
- The compound can be utilized in creating polymers and metal-organic frameworks, which are essential for various industrial applications including catalysis and drug delivery systems.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-Cyanopyridin-2-YL)benzamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells . Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)benzamide: Similar in structure but lacks the cyano group, which can affect its reactivity and biological activity.
N-(4-Methylpyridin-2-yl)benzamide: Contains a methyl group instead of a cyano group, leading to different chemical and biological properties.
N-(5-Chloropyridin-2-yl)benzamide:
Uniqueness
N-(3-Cyanopyridin-2-YL)benzamide is unique due to the presence of the cyano group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potential as a versatile building block in synthetic chemistry and its promising biological activities .
Biological Activity
N-(3-Cyanopyridin-2-YL)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a cyano group attached to a pyridine ring, which enhances its reactivity and biological activity compared to similar compounds lacking this functional group. The molecular formula is , and it typically appears as a white solid.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to increased DNA damage and apoptosis in cancer cells.
- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for developing new therapeutic agents against bacterial infections.
- Anti-inflammatory Effects : Research indicates that it may also possess anti-inflammatory properties, further expanding its potential therapeutic applications.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity | Description | Reference |
---|---|---|
Anticancer | Inhibits topoisomerase leading to apoptosis in cancer cells | |
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Reduces inflammation in experimental models | |
Enzyme Inhibition | Shows significant inhibition of specific enzymes involved in metabolic pathways |
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
- Antimicrobial Activity : In vitro assays revealed that this compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism behind its effectiveness.
- Anti-inflammatory Effects : Experimental models indicated that treatment with this compound resulted in significant reductions in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
N-(Pyridin-2-yl)benzamide | Lacks cyano group | Lower anticancer activity |
N-(4-Methylpyridin-2-yl)benzamide | Contains methyl group | Different pharmacological profile |
N-(5-Chloropyridin-2-yl)benzamide | Features chlorine instead of cyano | Enhanced lipophilicity but varied activity |
Properties
IUPAC Name |
N-(3-cyanopyridin-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-9-11-7-4-8-15-12(11)16-13(17)10-5-2-1-3-6-10/h1-8H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFUTJUVFMGMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548643 | |
Record name | N-(3-Cyanopyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112084-93-2 | |
Record name | N-(3-Cyanopyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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